molecular formula C13H7F2N3O B4922379 Benzotriazol-1-yl-(2,3-difluorophenyl)methanone

Benzotriazol-1-yl-(2,3-difluorophenyl)methanone

Cat. No.: B4922379
M. Wt: 259.21 g/mol
InChI Key: MAEHATKWBBLGIU-UHFFFAOYSA-N
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Description

Benzotriazol-1-yl-(2,3-difluorophenyl)methanone is an organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes. Benzotriazole derivatives are particularly valued for their stability and ability to participate in a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzotriazol-1-yl-(2,3-difluorophenyl)methanone typically involves the reaction of benzotriazole with 2,3-difluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzotriazol-1-yl-(2,3-difluorophenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzotriazole moiety can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the use of catalysts, such as palladium on carbon (Pd/C), and are carried out under mild conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole oxides, while reduction can produce benzotriazole alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

Benzotriazol-1-yl-(2,3-difluorophenyl)methanone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Benzotriazole derivatives are explored for their potential use in drug development, particularly as enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of polymers, coatings, and corrosion inhibitors due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Benzotriazol-1-yl-(2,3-difluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzotriazole moiety can form hydrogen bonds and π-π stacking interactions with these targets, leading to inhibition or modulation of their activity. The presence of the difluorophenyl group enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: The parent compound, known for its use as a corrosion inhibitor and in the synthesis of various derivatives.

    2,3-Difluorobenzoyl Chloride: A key intermediate in the synthesis of Benzotriazol-1-yl-(2,3-difluorophenyl)methanone.

    Benzotriazol-1-yl-(4-fluorophenyl)methanone: A similar compound with a single fluorine atom, used for comparison in studies of biological activity and reactivity.

Uniqueness

This compound is unique due to the presence of two fluorine atoms on the phenyl ring, which enhances its chemical stability and reactivity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

benzotriazol-1-yl-(2,3-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2N3O/c14-9-5-3-4-8(12(9)15)13(19)18-11-7-2-1-6-10(11)16-17-18/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEHATKWBBLGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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